[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the dihydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of the Methyl and Isopropyl Groups: : The methyl and isopropyl groups can be introduced through alkylation reactions. For instance, the oxazole intermediate can be treated with methyl iodide and isopropyl bromide in the presence of a strong base like sodium hydride to achieve the desired substitutions.
-
Formation of the Methanamine Group: : The methanamine group can be introduced via reductive amination. This involves reacting the oxazole intermediate with formaldehyde and ammonia or a primary amine under reducing conditions, typically using a reducing agent like sodium cyanoborohydride.
-
Conversion to Dihydrochloride Salt: : The final step involves converting the free base form of the compound to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles under specific conditions.
-
Reduction: : Reduction reactions can target the oxazole ring or the methanamine group, potentially leading to ring-opening or the formation of primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines, ring-opened products
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
Chemistry
In chemistry, [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and infections.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol
- [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]acetic acid
- [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]amine
Uniqueness
Compared to similar compounds, [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride stands out due to its specific functional groups and salt form, which enhance its solubility and reactivity. These properties make it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
CAS No. |
1909308-69-5 |
---|---|
Molecular Formula |
C8H16Cl2N2O |
Molecular Weight |
227.1 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.